An In-depth Technical Guide on the 4-Cyanobenzo[d]oxazole-2-acetic Acid Scaffold for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the 4-Cyanobenzo[d]oxazole-2-acetic Acid Scaffold for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Core as a Privileged Scaffold in Medicinal Chemistry
The benzo[d]oxazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules with high affinity and specificity for diverse biological targets. The incorporation of a cyano group and an acetic acid moiety, as in the case of 4-Cyanobenzo[d]oxazole-2-acetic acid, offers intriguing possibilities for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The cyano group can act as a hydrogen bond acceptor and can be involved in dipole-dipole interactions, while the carboxylic acid functionality provides a handle for salt formation to improve solubility and can also serve as a key interacting group with biological targets.
Chemical Structure and Physicochemical Properties of Cyanobenzoxazole Acetic Acid Derivatives
The general structure of a cyanobenzoxazole acetic acid derivative consists of a fused benzene and oxazole ring system, with a cyano group and an acetic acid substituent. The position of these functional groups on the benzoxazole core significantly influences the molecule's overall properties and biological activity. For instance, the electronic effects of the cyano group can impact the acidity of the carboxylic acid and the reactivity of the heterocyclic ring.
To provide a tangible reference for the potential properties of 4-Cyanobenzo[d]oxazole-2-acetic acid, the table below summarizes the available data for closely related compounds. These analogs provide a valuable starting point for predicting the physicochemical characteristics of novel derivatives within this chemical class.
| Property | 4-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid[1] | 2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid[2] |
| Molecular Formula | C10H6N2O3 | C11H8N2O3 |
| Molecular Weight | Not specified | 216.19 g/mol |
| CAS Number | 1804188-57-5 | 1803747-23-0 |
Note: The data for these compounds is limited, and further experimental characterization would be necessary to fully elucidate their properties.
Synthesis Strategies for the Benzoxazole Core
The construction of the benzo[d]oxazole scaffold is a well-established area of organic synthesis, with several reliable methods available to researchers. A common and versatile approach involves the condensation and subsequent cyclization of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative.
General Synthetic Workflow
A generalized synthetic scheme for accessing cyanobenzoxazole acetic acid derivatives is outlined below. This multi-step process typically begins with commercially available starting materials and proceeds through key intermediates to the final target compound.
Caption: A generalized workflow for the synthesis of cyanobenzoxazole acetic acid derivatives.
Step-by-Step Protocol for Benzoxazole Formation
The following protocol provides a representative example of a common method for synthesizing the benzoxazole ring system, which can be adapted for the synthesis of specific cyanobenzoxazole acetic acid derivatives.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted o-aminophenol (1 equivalent) in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or Eaton's reagent.
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Addition of Reagents: Add the desired carboxylic acid or its derivative (1.1 equivalents) to the reaction mixture.
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Reaction Conditions: Heat the mixture to a high temperature (typically 150-200 °C) and maintain the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The crude product will often precipitate out of solution.
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Purification: Collect the solid product by filtration, wash it with water, and then purify it by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications in Drug Discovery
The benzo[d]oxazole scaffold is a well-established "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities.[3] The incorporation of cyano and acetic acid functionalities can further enhance the therapeutic potential of these compounds by providing additional points of interaction with biological targets and improving their pharmacokinetic profiles.
Anticancer Activity
Many benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action. For example, some have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The acetic acid moiety can mimic the phosphate group of ATP, enabling these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzoxazole derivative.
Other Potential Therapeutic Areas
Beyond oncology, benzoxazole derivatives have shown promise in a variety of other therapeutic areas:
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Antimicrobial Agents: The benzoxazole core is found in several natural and synthetic compounds with antibacterial and antifungal properties.[4]
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Neurodegenerative Diseases: Some benzoxazole derivatives have been investigated as potential treatments for Alzheimer's disease by targeting enzymes such as cholinesterases.[3]
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Anti-inflammatory Agents: The structural features of benzoxazoles make them suitable candidates for the development of novel anti-inflammatory drugs.
Spectroscopic Characterization
The structural elucidation of novel cyanobenzoxazole acetic acid derivatives would rely on a combination of standard spectroscopic techniques. Based on the analysis of related compounds, the following characteristic spectral features would be expected:
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzoxazole ring system, typically in the range of 7.0-8.5 ppm. A singlet corresponding to the methylene protons of the acetic acid group would be expected further upfield.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic and heterocyclic carbons, with the carbonyl carbon of the carboxylic acid appearing downfield (around 170-180 ppm) and the nitrile carbon appearing in the range of 115-125 ppm.[4]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid at approximately 1700-1730 cm⁻¹, a sharp absorption for the nitrile group (C≡N) around 2220-2260 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid in the region of 2500-3300 cm⁻¹.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula of the synthesized compound by providing a highly accurate measurement of its molecular weight.
Conclusion and Future Directions
The 4-Cyanobenzo[d]oxazole-2-acetic acid scaffold represents a promising, yet underexplored, area of chemical space for the development of novel therapeutic agents. While specific data on this particular molecule is scarce, the well-established biological activity of the broader benzoxazole class of compounds provides a strong rationale for its investigation. The synthetic accessibility of the benzoxazole core, coupled with the potential for diverse functionalization, offers a versatile platform for generating libraries of novel compounds for biological screening.
Future research in this area should focus on the development of efficient and scalable synthetic routes to 4-Cyanobenzo[d]oxazole-2-acetic acid and its isomers. Once synthesized, these compounds should be subjected to a comprehensive panel of in vitro and in vivo assays to evaluate their potential as anticancer, antimicrobial, or neuroprotective agents. Structure-activity relationship (SAR) studies will be crucial for optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The exploration of this novel chemical scaffold holds the potential to deliver the next generation of innovative medicines for a wide range of human diseases.
References
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PubChem. 2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid. PubChem. [Link]
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Chemsrc. 4-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid. Chemsrc. [Link]
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MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
Sources
- 1. CAS#:1804188-57-5 | 4-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid | Chemsrc [chemsrc.com]
- 2. 2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid | C11H8N2O3 | CID 118814655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
